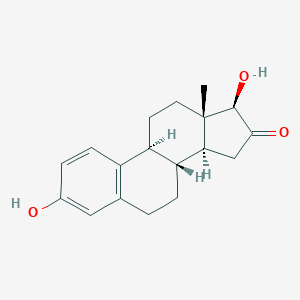

16-Ketoestradiol

描述

RN given refers to (17beta)-isome

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-15,17,19,21H,2,4,6-7,9H2,1H3/t13-,14-,15+,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDGFQJCHFJTRH-YONAWACDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(=O)C2O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=O)[C@@H]2O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040386 | |

| Record name | 16-Ketoestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 16-Ketoestradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

566-75-6 | |

| Record name | 16-Ketoestradiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16-Ketoestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 566-75-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 16-Ketoestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16-KETOESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CE096RR70 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 16-Ketoestradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

estrogen metabolism pathway leading to 16-Ketoestradiol

An In-depth Technical Guide to the Estrogen Metabolism Pathway Leading to 16-Ketoestradiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the biochemical pathway for the metabolism of endogenous estrogens, focusing specifically on the formation of this compound. It includes a summary of quantitative data, detailed experimental protocols for metabolite quantification, and pathway visualizations to support research and development efforts in endocrinology and pharmacology.

Introduction: The 16α-Hydroxylation Pathway

Estrogen metabolism is a critical physiological process involving the conversion of primary estrogens, estrone (E1) and estradiol (E2), into various metabolites. These metabolic pathways, primarily occurring in the liver but also in peripheral tissues, are categorized into 2-hydroxylation, 4-hydroxylation, and 16-hydroxylation routes. The metabolites generated exhibit distinct biological activities, ranging from weakly estrogenic to potently proliferative.

The 16α-hydroxylation pathway is a dominant route of estrogen metabolism and produces several key metabolites, including 16α-hydroxyestrone (16α-OHE1), estriol (E3), and this compound. Metabolites of this pathway are noted for their potent estrogenic activity; 16α-OHE1, for instance, can bind covalently to the estrogen receptor, resulting in prolonged growth signals. Understanding the intricacies of this pathway is crucial for research into hormone-dependent cancers, endocrine disorders, and the pharmacology of drugs that may interact with estrogen metabolism.

The Metabolic Pathway to this compound

The formation of this compound is a multi-step enzymatic process originating from estrone (E1).

Step 1: 16α-Hydroxylation of Estrone (E1) The initial and rate-limiting step is the hydroxylation of estrone at the C16α position to form 16α-hydroxyestrone (16α-OHE1). This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP3A4 , which is highly expressed in the liver and other tissues like the breast. Other isoforms, including CYP3A5, may also contribute to this conversion.

Step 2: Oxidation of 16α-Hydroxyestrone (16α-OHE1) this compound is subsequently formed via the oxidation of the 16α-hydroxyl group of a precursor molecule. While the specific enzyme catalyzing this final step is not definitively cited in all literature, the conversion of a hydroxyl group to a ketone is characteristic of a hydroxysteroid dehydrogenase (HSD) . This enzymatic action on 16α-OHE1 or its downstream metabolite, estriol, results in the final product, this compound (3,17β-dihydroxy-estra-1,3,5(10)-trien-16-one).

Quantitative Data on the Pathway

Quantitative analysis of enzyme kinetics provides essential data for modeling metabolic fluxes and understanding the efficiency of these biotransformations. The following tables summarize key kinetic parameters for the formation of 16α-OHE1, the direct precursor to this compound, and the analytical limits for this compound itself.

| Enzyme/System | Substrate | Apparent K_m_ (μM) | V_max_ (pmol/min/nmol P450) |

| Human Liver Microsomes | Estrone (E1) | 154 | 238 |

| Expressed CYP3A4 (with cytochrome b_5_) | Estrone (E1) | 172 | 1050 |

| Table 1: Kinetic Parameters for 16α-Hydroxylation of Estrone. |

| Analyte | Matrix | Method | Limit of Quantification (LOQ) |

| This compound & other steroids | Human Plasma/Serum | LC-MS/MS | 0.9 - 91 pg/mL |

| Estrone (E1) / Estradiol (E2) | Human Plasma | Online SPE-LC-MS/MS | 6 - 10 pmol/L |

| Table 2: Representative Analytical Sensitivity for this compound and Parent Estrogens. |

Experimental Protocols for Metabolite Quantification

The gold standard for the accurate quantification of estrogen metabolites, which are often present at very low concentrations (pg/mL), is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It offers superior sensitivity and specificity compared to older immunoassay methods.

Overall Workflow

The analytical workflow involves several key stages from sample collection to data analysis.

Detailed Methodology: LC-MS/MS Analysis

This section outlines a representative protocol for the quantification of this compound in human serum.

1. Sample Preparation (Extraction):

-

Objective: To isolate steroids from the complex biological matrix (serum) and minimize interference.

-

Protocol:

-

To a 500 µL serum sample, add an internal standard solution (e.g., deuterated this compound) to correct for extraction loss and matrix effects.

-

Perform protein precipitation by adding 1 mL of ice-cold acetonitrile. Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g for 10 min

-

16-Ketoestradiol: A Technical Overview of its Binding Affinity for Estrogen Receptors ERα and ERβ

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity of 16-ketoestradiol for the two primary estrogen receptors, ERα and ERβ. This compound is an endogenous metabolite of estrone and estradiol, and understanding its interaction with estrogen receptors is crucial for elucidating its physiological roles and potential as a therapeutic agent. This document summarizes key binding affinity data, details the experimental methodologies used for its determination, and visualizes the pertinent biological pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound for human estrogen receptors ERα and ERβ has been determined through competitive binding assays. The available data indicates a preferential binding to ERβ.

| Compound | Estrogen Receptor | Binding Affinity (IC50) |

| This compound | ERα | 112.2 nM[1] |

| This compound | ERβ | 50.1 nM[1] |

IC50 (half maximal inhibitory concentration) values represent the concentration of the ligand required to displace 50% of a radiolabeled tracer from the receptor. A lower IC50 value indicates a higher binding affinity.

Experimental Protocols

The determination of the binding affinity of this compound for ERα and ERβ is typically achieved through a competitive radiometric binding assay. The following protocol provides a detailed methodology representative of such an experiment.

Competitive Radiometric Binding Assay

1. Objective: To determine the relative binding affinity of this compound for ERα and ERβ by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the receptors.

2. Materials:

-

Receptors: Recombinant human ERα and ERβ.

-

Radioligand: [³H]-17β-estradiol.

-

Competitor: this compound and unlabeled 17β-estradiol (for standard curve).

-

Assay Buffer: Tris-based buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 1.5 mM EDTA, 1 mM dithiothreitol, and 10% glycerol)[2].

-

Separation Matrix: Hydroxylapatite (HAP) slurry or dextran-coated charcoal.

-

Scintillation Cocktail: For radioactivity measurement.

3. Procedure:

-

Preparation of Reagents:

-

Dilute the recombinant ERα and ERβ to a working concentration in the assay buffer.

-

Prepare serial dilutions of this compound and unlabeled 17β-estradiol.

-

Dilute [³H]-17β-estradiol to a final concentration of approximately 0.5-1.0 nM[2].

-

-

Assay Setup:

-

In test tubes, combine the assay buffer, a fixed amount of the respective estrogen receptor (ERα or ERβ), and the diluted [³H]-17β-estradiol.

-

Add increasing concentrations of either unlabeled 17β-estradiol (for the standard curve) or this compound.

-

Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol).

-

-

Incubation: Incubate the reaction mixtures at a low temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach equilibrium.

-

Separation of Bound and Free Ligand:

-

Add the separation matrix (e.g., HAP slurry) to each tube to bind the receptor-ligand complexes.

-

Incubate for a short period and then centrifuge to pellet the matrix.

-

Wash the pellets to remove unbound radioligand.

-

-

Quantification:

-

Add scintillation cocktail to the pellets.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements.

-

Plot the percentage of specific binding as a function of the log concentration of the competitor.

-

Determine the IC50 value for this compound from the resulting sigmoidal curve.

-

Experimental Workflow

Caption: Workflow for a competitive radiometric binding assay.

Signaling Pathways

Upon binding to ERα and ERβ, this compound is expected to modulate the same signaling pathways as other estrogenic ligands. These can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the translocation of the ligand-receptor complex to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA to regulate the transcription of target genes.

Caption: Classical genomic estrogen signaling pathway.

Non-Genomic Signaling Pathways

Estrogen receptors located at the plasma membrane can initiate rapid, non-genomic signaling cascades. These pathways involve the activation of various protein kinases, leading to downstream cellular effects.

Caption: Key non-genomic estrogen signaling pathways.

References

An In-depth Technical Guide to Physiological Concentrations of 16-Ketoestradiol in Humans

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Ketoestradiol is an endogenous estrogen metabolite formed through the 16-hydroxylation pathway of estrone and estradiol. While not as potent as estradiol, its physiological role and concentrations are of increasing interest in endocrinology and oncology research. This technical guide provides a comprehensive overview of the current knowledge on the physiological concentrations of this compound in various human biological matrices. It includes a summary of quantitative data, detailed experimental protocols for its measurement, and an exploration of its metabolic and signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in drug development investigating the role of estrogen metabolites in health and disease.

Introduction

Estrogen metabolism is a complex process yielding a variety of metabolites with diverse biological activities. Among these, this compound is a C-16 oxygenated metabolite that has garnered attention for its potential role in estrogen-related pathologies.[1] Understanding its physiological concentrations in different tissues and fluids is crucial for elucidating its biological significance. This guide synthesizes the available quantitative data, details the methodologies for its detection, and illustrates its metabolic and signaling context.

Physiological Concentrations of this compound

Quantitative data on the physiological concentrations of this compound in humans are still relatively scarce compared to major estrogens like estradiol and estrone. The majority of available data pertains to urinary excretion levels.

Table 1: Summary of Reported Physiological Concentrations of this compound in Human Urine

| Population | Sample Type | Concentration Range | Method of Analysis |

| Premenopausal Women (Follicular Phase) | Urine | Reported as part of total estrogen metabolites | LC-MS/MS |

| Premenopausal Women (Luteal Phase) | Urine | Reported as part of total estrogen metabolites | LC-MS/MS |

| Postmenopausal Women | Urine | Generally lower than in premenopausal women | LC-MS/MS, GC-MS |

| Pregnant Women | Urine | Excretion increases during pregnancy | Not specified |

Note: Specific quantitative ranges for this compound are often not reported individually but as part of a larger panel of estrogen metabolites. The provided information is based on studies analyzing multiple estrogen metabolites.

Data on the circulating levels of this compound in serum or plasma, as well as its concentrations in specific tissues like follicular fluid and breast tissue, are not well-established in the literature. Further research employing highly sensitive analytical techniques is required to determine these concentrations accurately.

Experimental Protocols for the Quantification of this compound

The accurate quantification of this compound in biological matrices necessitates highly sensitive and specific analytical methods due to its expected low physiological concentrations. The primary techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantification of Urinary this compound using LC-MS/MS

This protocol is based on established methods for the analysis of multiple estrogen metabolites in urine.

3.1.1. Sample Preparation

-

Enzymatic Hydrolysis: To measure total urinary this compound (conjugated and unconjugated), urine samples are typically subjected to enzymatic hydrolysis to deconjugate glucuronidated and sulfated metabolites. This is often achieved by incubating the urine sample with β-glucuronidase/arylsulfatase.

-

Solid-Phase Extraction (SPE): The hydrolyzed urine sample is then cleaned up and concentrated using SPE. A C18 or a mixed-mode cation exchange cartridge can be used to retain the estrogens while washing away interfering substances.

-

Elution: The retained estrogens, including this compound, are eluted from the SPE cartridge using an organic solvent such as methanol or acetonitrile.

-

Derivatization (Optional but Recommended): To enhance sensitivity, the eluted estrogens can be derivatized. Dansyl chloride is a common derivatizing agent that improves ionization efficiency in the mass spectrometer.

3.1.2. LC-MS/MS Analysis

-

Liquid Chromatography (LC): The extracted and derivatized sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reverse-phase C18 column is typically used for separation. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid or ammonium fluoride) is employed to separate the different estrogen metabolites.

-

Tandem Mass Spectrometry (MS/MS): The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and its internal standard based on their specific precursor-to-product ion transitions.

Diagram 1: Experimental Workflow for Urinary this compound Analysis by LC-MS/MS

Caption: Workflow for urinary this compound analysis.

Quantification of Serum this compound using LC-MS/MS

A similar workflow can be adapted for the analysis of this compound in serum or plasma.

3.2.1. Sample Preparation

-

Protein Precipitation: Serum proteins are first precipitated by adding a solvent like acetonitrile or methanol.

-

Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE): The supernatant is then subjected to LLE or SLE to extract the steroids.

-

Evaporation and Reconstitution: The organic extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis. Derivatization may also be performed at this stage.

Metabolic and Signaling Pathways of this compound

This compound is a downstream metabolite in the estrogen metabolism pathway. Its biological activity is mediated through its interaction with estrogen receptors.

Metabolic Pathway

This compound is formed from the primary estrogens, estrone (E1) and estradiol (E2), through a series of hydroxylation and oxidation reactions primarily occurring in the liver. The key enzyme family involved is the cytochrome P450 (CYP) family.

Caption: this compound signaling via estrogen receptors.

Conclusion

This technical guide has summarized the current understanding of the physiological concentrations of this compound in humans, detailed the analytical methods for its quantification, and provided an overview of its metabolic and signaling pathways. While significant progress has been made in the analytical methodologies for estrogen metabolite profiling, there remains a need for more comprehensive studies to establish the physiological concentration ranges of this compound in various human tissues and across different physiological and pathological states. Such data will be invaluable for elucidating its precise role in human health and disease and for the development of novel therapeutic strategies.

References

16-Ketoestradiol: An In-Depth Technical Guide on an Active Metabolite of Estrone

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Ketoestradiol is an active metabolite of the endogenous estrogen, estrone. Formed through the 16α-hydroxylation pathway, this compound exhibits a unique biological profile, acting as a weak or "impeded" estrogen with demonstrated antiestrogenic properties in certain contexts. This technical guide provides a comprehensive overview of this compound, detailing its metabolic formation, binding characteristics to estrogen receptors, and known physiological effects. This document summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes its metabolic and potential signaling pathways to support further research and drug development efforts.

Introduction

Estrogen metabolism is a complex process yielding a variety of metabolites with diverse biological activities. While 17β-estradiol is the most potent endogenous estrogen, its metabolites can exhibit a range of effects, from strongly estrogenic to antiestrogenic. This compound is one such metabolite, derived from the 16α-hydroxylation of estrone. Classified as a "short-acting" or "impeded" estrogen, it has a lower uterotrophic potency compared to estradiol. Notably, studies have indicated that this compound can exert antiestrogenic effects, such as increasing vaginal epithelial thickness and cornification in mice without the full uterotrophic effects of more potent estrogens. This unique profile makes this compound a molecule of interest for understanding the nuanced regulation of estrogen signaling and for the potential development of novel therapeutics.

Metabolism of Estrone to this compound

The formation of this compound from estrone is a multi-step enzymatic process primarily occurring in the liver. The key pathway involves the 16α-hydroxylation of estrone to form 16α-hydroxyestrone, which is then further metabolized.

The metabolic conversion can be summarized as follows:

-

Estrone is first hydroxylated at the 16α position by cytochrome P450 enzymes to yield 16α-hydroxyestrone .

-

16α-hydroxyestrone can then be reduced to form estriol or oxidized to form other metabolites.

-

Alternatively, estrone can be converted to estriol or 16-epiestriol, which are then oxidized at the C-16 hydroxyl group to form This compound .

The following diagram illustrates the metabolic pathway from estrone to this compound.

Quantitative Data

This section summarizes the available quantitative data for this compound, providing key metrics for its biological activity.

Table 1: Estrogen Receptor Binding Affinity of this compound

| Receptor Subtype | IC50 (nM) | Reference |

| Human Estrogen Receptor α (ERα) | 112.2 | |

| Human Estrogen Receptor β (ERβ) | 50.1 |

IC50 (half maximal inhibitory concentration) values indicate the concentration of this compound required to displace 50% of a radiolabeled ligand from the estrogen receptor.

Signaling Pathways

This compound exerts its biological effects primarily through interaction with estrogen receptors (ERs), including ERα and ERβ. As an "impeded" estrogen, its signaling outcomes differ from those of potent agonists like 17β-estradiol. The antiestrogenic activity observed in some in vivo models suggests a mechanism that may involve competitive binding to ERs without inducing the full conformational changes required for robust downstream gene transcription.

The following diagram illustrates the general signaling pathways of estrogens and highlights the potential mechanism of action for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Chemical Synthesis of this compound from 16α-Hydroxyestrone

This protocol is adapted from methods for the synthesis of 16-oxygenated estratrienes.

Materials:

-

16α-hydroxyestrone

-

Pyridinium dichromate (PDC) or other suitable oxidizing agent

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolve 16α-hydroxyestrone in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridinium dichromate (PDC) in slight excess (e.g., 1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding a suitable quenching agent (e.g., isopropanol).

-

Filter the reaction mixture through a pad of celite or silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Collect the fractions containing the desired product, as identified by TLC.

-

Combine the pure fractions and evaporate the solvent to yield this compound.

-

Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Estrogen Receptor Competitive Binding Assay

This protocol outlines a competitive radiometric binding assay to determine the binding affinity of this compound to estrogen receptors.

Materials:

-

Recombinant human ERα and ERβ

-

[³H]-17β-estradiol (radioligand)

-

This compound (test compound)

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Dextran-coated charcoal (DCC) suspension

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a series of microcentrifuge tubes, add a fixed concentration of the estrogen receptor (ERα or ERβ) and a fixed concentration of [³H]-17β-estradiol.

-

Add the different concentrations of this compound or vehicle control to the tubes.

-

Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

To separate the bound from unbound radioligand, add a cold dextran-coated charcoal suspension to each tube and incubate for a short period (e.g., 15 minutes) on ice.

-

Centrifuge the tubes at high speed (e.g., 10,000 x g) for a few minutes to pellet the charcoal with the unbound radioligand.

-

Carefully transfer a known volume of the supernatant (containing the receptor-bound radioligand) to a scintillation vial.

-

Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value by non-linear regression analysis.

In Vivo Assessment of Antiestrogenic Activity in Mice

This protocol describes a method to evaluate the antiestrogenic activity of this compound in an ovariectomized mouse model.

Materials:

-

Ovariectomized immature female mice

-

This compound

-

17β-estradiol (positive control)

-

Vehicle (e.g., sesame oil)

-

Standard animal housing and care facilities

-

Dissection tools and balance

Procedure:

-

Allow the ovariectomized mice to acclimatize for at least 7 days post-surgery to ensure the clearance of endogenous estrogens.

-

Divide the animals into treatment groups: vehicle control, 17β-estradiol alone, this compound alone, and 17β-estradiol in combination with this compound.

-

Administer the respective treatments daily for a period of 3-7 days via subcutaneous injection or oral gavage.

-

On the day after the final treatment, euthanize the animals.

-

Carefully dissect the uteri, trim away any adhering fat and connective tissue, and blot to remove excess fluid.

-

Record the wet weight of each uterus.

-

For histological analysis, fix the uterine and vaginal tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin.

-

Evaluate the uterine weight, uterine epithelial cell height, and the degree of vaginal epithelial stratification and cornification for each treatment group.

-

Antiestrogenic activity is indicated by the inhibition of estradiol-induced uterine weight gain and/or the induction of vaginal cornification without a corresponding increase in uterine weight.

Quantification of this compound in Serum by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific measurement of this compound in serum samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Serum samples

-

Internal standard (e.g., deuterated this compound)

-

Solvents for extraction (e.g., methyl tert-butyl ether)

-

Derivatizing agent (optional, e.g., dansyl chloride)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 reversed-phase HPLC column

-

Mobile phase solvents (e.g., water with formic acid, acetonitrile with formic acid)

Procedure:

-

Sample Preparation:

-

Thaw serum samples on ice.

-

To a known volume of serum, add the internal standard.

-

Perform liquid-liquid extraction by adding an organic solvent (e.g., methyl tert-butyl ether), vortexing, and centrifuging to separate the phases.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization (Optional):

-

Reconstitute the dried extract in a suitable buffer and add the derivatizing agent.

-

Incubate the reaction mixture under appropriate conditions (e.g., elevated temperature).

-

Stop the reaction and prepare the sample for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract (or derivatized sample) in the initial mobile phase.

-

Inject a known volume onto the C18 column.

-

Separate the analytes using a gradient elution program.

-

Detect and quantify this compound and its internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of this compound.

-

Calculate the concentration of this compound in the serum samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

-

Conclusion

This compound is an intriguing metabolite of estrone with a distinct biological profile. Its characterization as a weak or impeded estrogen with antiestrogenic properties highlights the complexity of estrogen signaling and metabolism. The quantitative data and experimental protocols provided in this technical guide offer a foundation for researchers and drug development professionals to further investigate the physiological roles and therapeutic potential of this endogenous compound. Future research focusing on the specific downstream signaling pathways modulated by this compound will be crucial in fully elucidating its mechanism of action and its potential applications in various physiological and pathological conditions.

An In-Depth Technical Guide to 16-Ketoestradiol (16-Oxoestradiol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Ketoestradiol, also known as 16-oxoestradiol, is an endogenous estrogen and a metabolite of estrone.[1][2] As a key intermediate in estrogen metabolism, understanding its biochemical properties, synthesis, and biological activity is crucial for research in endocrinology, oncology, and drug development. This technical guide provides a comprehensive overview of this compound, including its synonyms, quantitative data, experimental protocols, and its role in cellular signaling pathways.

Synonyms and Chemical Identifiers

A variety of synonyms and identifiers are used for this compound in scientific literature and chemical databases. The following table summarizes the most common names and identifiers to aid in comprehensive literature searches and substance identification.

| Type | Identifier |

| Systematic Name | 3,17β-Dihydroxyestra-1,3,5(10)-trien-16-one |

| Common Synonyms | 16-Oxoestradiol, 16-keto-E2, 16-oxo-E2, 16-Keto-17β-estradiol |

| CAS Number | 566-75-6 |

| PubChem CID | 66417 |

| ChEBI ID | CHEBI:34165 |

| NSC Number | NSC-51169 |

Quantitative Data

This section presents key quantitative data for this compound, providing insights into its biological activity and potential for further investigation.

| Parameter | Value | Receptor/System | Reference |

| IC₅₀ | 112.2 nM | Human Estrogen Receptor α (ERα) | [1][3] |

| IC₅₀ | 50.1 nM | Human Estrogen Receptor β (ERβ) | [1][3] |

Metabolic Pathway of this compound

This compound is a key metabolite in the estrogen metabolic pathway. It is formed from estrone through intermediate steps involving estriol or 16-epiestriol.[1][3] The following diagram illustrates the position of this compound within the broader estrogen metabolism network.

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the synthesis, purification, and biological characterization of this compound.

Synthesis of this compound from Estrone

The synthesis of this compound can be achieved from estrone through a multi-step process. While several variations exist, a general approach is outlined below.

Materials:

-

Estrone

-

Appropriate protecting groups for the C3 hydroxyl and C17 keto groups

-

Reagents for hydroxylation at the C16 position

-

Oxidizing agent for the C16 hydroxyl group

-

Deprotection reagents

-

Anhydrous solvents (e.g., THF, DCM)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Protection of Estrone: Protect the phenolic hydroxyl group at C3 and the ketone at C17 of estrone using suitable protecting groups.

-

16α-Hydroxylation: Introduce a hydroxyl group at the 16α position. This can be achieved through various methods, including microbial transformation or chemical synthesis involving the formation of an enolate followed by reaction with an oxygen source.

-

Oxidation of the 16α-hydroxyl group: Oxidize the newly introduced hydroxyl group to a ketone using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.

-

Deprotection: Remove the protecting groups from the C3 and C17 positions to yield this compound.

-

Purification: Purify the final product using column chromatography on silica gel, followed by recrystallization to obtain high-purity this compound.

Purification by High-Performance Liquid Chromatography (HPLC)

For high-purity applications, this compound can be purified using reversed-phase HPLC.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase: A gradient of acetonitrile and water is typically used. The exact gradient will depend on the specific column and system. A starting point could be a linear gradient from 30% to 70% acetonitrile over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 280 nm.

-

Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition.

Procedure:

-

Equilibrate the HPLC column with the initial mobile phase composition until a stable baseline is achieved.

-

Inject the prepared sample onto the column.

-

Run the gradient program to separate this compound from impurities.

-

Collect the fraction corresponding to the this compound peak.

-

Analyze the collected fraction for purity using the same HPLC method.

-

Pool the pure fractions and remove the solvent under reduced pressure.

Estrogen Receptor Binding Assay

The binding affinity of this compound to estrogen receptors can be determined using a competitive binding assay.

Materials:

-

Recombinant human ERα and ERβ

-

Radiolabeled estradiol ([³H]-Estradiol)

-

Unlabeled this compound

-

Assay buffer (e.g., Tris-HCl buffer with additives to stabilize the receptor)

-

Scintillation vials and scintillation cocktail

-

Filter plates or other separation method to separate bound from free radioligand

Procedure:

-

Prepare a series of dilutions of unlabeled this compound.

-

In a multi-well plate, incubate a constant concentration of the estrogen receptor and [³H]-Estradiol with the varying concentrations of unlabeled this compound. Include control wells with no unlabeled competitor (total binding) and wells with a large excess of unlabeled estradiol (non-specific binding).

-

Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separate the receptor-bound from the free [³H]-Estradiol using a suitable method such as filtration through glass fiber filters.

-

Quantify the amount of bound radioactivity in each well using liquid scintillation counting.

-

Calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Signaling Pathways

This compound exerts its biological effects primarily through interaction with estrogen receptors, which can modulate gene expression through genomic and non-genomic pathways. The activation of these receptors can influence various downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.

This diagram illustrates two major pathways of estrogen action that can be initiated by this compound. The classical genomic pathway involves the binding of this compound to cytoplasmic estrogen receptors, which then translocate to the nucleus, bind to estrogen response elements (EREs) on the DNA, and regulate the transcription of target genes. The non-genomic pathway can be initiated at the cell membrane, where this compound binds to membrane-associated estrogen receptors, leading to the rapid activation of intracellular signaling cascades like the MAPK/ERK pathway. This can, in turn, influence nuclear events, including the phosphorylation and modulation of nuclear receptor activity.

References

CAS number and molecular formula for 16-Ketoestradiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 16-Ketoestradiol, an endogenous estrogen metabolite. It covers its fundamental chemical properties, including its CAS number and molecular formula, and delves into its biological role and activity. This document details its metabolic pathway, binding affinities to estrogen receptors, and its effects on physiological processes. Furthermore, it provides detailed experimental protocols for the study of this compound and visualizes its metabolic pathway and proposed signaling cascade through Graphviz diagrams.

Chemical and Physical Properties

This compound is a steroid and an active metabolite of the endogenous estrogen, estrone.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 566-75-6 | [3] |

| Molecular Formula | C18H22O3 | [4] |

| Molecular Weight | 286.37 g/mol | [5] |

| IUPAC Name | (8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-16-one | [4] |

| Synonyms | 16-keto-E2, 16-oxoestradiol, 16-Oxo-17β-estradiol | [1][3] |

| Physical Description | Solid | [4] |

| Solubility | Slightly soluble in DMSO, ethanol, and methanol. | [3] |

Biological Activity and Significance

This compound is formed from estrone through the 16α-hydroxylation pathway, via either an estriol or a 16-epiestriol intermediate, followed by oxidation of the C-16 hydroxyl group.[1][3] It is a notable metabolite in the context of estrogen metabolism and has been studied for its interaction with estrogen receptors (ER).

Estrogen Receptor Binding

This compound exhibits binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). The reported half-maximal inhibitory concentration (IC50) values for human receptors are:

| Receptor | IC50 (nM) | Reference |

| ERα | 112.2 | [1][3] |

| ERβ | 50.1 | [1][3] |

This differential binding suggests a potential for selective modulation of estrogenic pathways.

Physiological Effects

Research indicates that intravaginal administration of this compound in mice leads to an increase in vaginal epithelial thickness, stratification, and cornification, which is suggestive of antiestrogenic activity in this context.[1][3]

Metabolic Pathway of this compound

The formation of this compound is a key step in the 16-hydroxylation pathway of estrogen metabolism. This pathway is one of the major routes for the biotransformation of estrogens.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound from Estrone

-

Introduction of a hydroxyl group at the C16 position of estrone: This can be achieved through various methods, including microbial hydroxylation or multi-step chemical synthesis involving bromination followed by hydrolysis. A reported method involves the bromination of 3-hydroxy-1,3,5(10)-estratrien-17-one with cupric bromide to yield 16α-bromo-3-hydroxy-1,3,5(10)-estratrien-17-one.[6]

-

Stereospecific hydrolysis: The resulting bromoketone can be hydrolyzed to 3,16α-dihydroxy-1,3,5(10)-estratrien-17-one.[6]

-

Rearrangement to this compound: The 17β-hydroxy-16-ketone can be formed by rearrangement of the corresponding 16α-hydroxy-17-ketone sulfate derivative with sodium hydroxide in water.[6]

Note: This is a generalized description. Researchers should consult specialized organic chemistry literature for detailed reaction conditions, purification, and characterization methods.

Estrogen Receptor Binding Assay

This protocol is adapted from competitive binding assays used to determine the affinity of compounds for estrogen receptors.

Materials:

-

Recombinant human ERα and ERβ

-

Radiolabeled estradiol ([³H]-E2)

-

This compound

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Hydroxyapatite slurry

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of this compound and a standard competitor (unlabeled estradiol) in the assay buffer.

-

In assay tubes, combine the assay buffer, a fixed concentration of recombinant ERα or ERβ, and the various concentrations of this compound or the standard.

-

Add a fixed concentration of [³H]-E2 to each tube to initiate the competitive binding.

-

Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

To separate bound from free radioligand, add cold hydroxyapatite slurry to each tube and incubate on ice with intermittent vortexing.

-

Centrifuge the tubes to pellet the hydroxyapatite with the bound receptor-ligand complex.

-

Wash the pellets with cold assay buffer to remove unbound radioligand.

-

Resuspend the final pellet in scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of [³H]-E2 binding at each concentration of the competitor and determine the IC50 value by non-linear regression analysis.

Quantification of this compound in Serum by LC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of steroids in biological matrices.

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

C18 reverse-phase HPLC column

-

Internal standard (e.g., deuterated this compound)

-

Solvents for extraction (e.g., methyl tert-butyl ether) and mobile phase (e.g., methanol, water, formic acid)

-

Serum samples

Procedure:

-

Sample Preparation:

-

Thaw serum samples on ice.

-

To a known volume of serum, add the internal standard.

-

Perform a liquid-liquid extraction by adding an organic solvent (e.g., methyl tert-butyl ether), vortexing, and centrifuging to separate the phases.

-

Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the analytes using a gradient elution on the C18 column.

-

Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) mode.

-

Generate a calibration curve using known concentrations of this compound to quantify the amount in the serum samples.

-

Assessment of Vaginal Epithelial Thickness in Mice

This in vivo assay is used to evaluate the estrogenic or antiestrogenic effects of compounds.

Materials:

-

Ovariectomized adult female mice

-

This compound

-

Vehicle (e.g., sesame oil)

-

Histology processing reagents (formalin, paraffin, hematoxylin, eosin)

-

Microscope with imaging software

Procedure:

-

Acclimatize ovariectomized mice for at least one week.

-

Prepare solutions of this compound in the vehicle at various concentrations.

-

Administer the solutions to different groups of mice via intravaginal or subcutaneous injection daily for a set period (e.g., 3-7 days). A control group should receive the vehicle only.

-

At the end of the treatment period, euthanize the mice and carefully dissect the vaginal tissue.

-

Fix the tissues in 10% neutral buffered formalin.

-

Process the fixed tissues for paraffin embedding and sectioning.

-

Stain the tissue sections with hematoxylin and eosin (H&E).

-

Capture images of the vaginal epithelium using a microscope.

-

Measure the thickness of the epithelial layer at multiple points for each sample using imaging software to determine the average thickness.

-

Statistically compare the epithelial thickness between the control and treated groups. An increase in thickness is indicative of an estrogenic effect.[7]

Proposed Signaling Pathway

This compound, as an estrogen, is expected to exert its effects primarily through the classical estrogen receptor signaling pathway. This involves binding to nuclear estrogen receptors, which then act as transcription factors to regulate gene expression.

Upon entering the cell, this compound binds to the estrogen receptor, causing the dissociation of heat shock proteins. The ligand-receptor complex then dimerizes and translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA. This interaction modulates the transcription of target genes, leading to changes in protein synthesis and ultimately, a cellular response.[8] The specific genes regulated by this compound are a subject for further investigation.

Conclusion

This compound is a biologically active metabolite of estrone with a distinct profile of interaction with estrogen receptors. Its role in estrogenic signaling and its physiological effects warrant further investigation for its potential applications in research and drug development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists in this field.

References

- 1. glpbio.com [glpbio.com]

- 2. apexbt.com [apexbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | C18H22O3 | CID 66417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A short efficient synthesis of 16-oxygenated estratriene 3-sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Estrogen Action in the Epithelial Cells of the Mouse Vagina Regulates Neutrophil Infiltration and Vaginal Tissue Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Functional Analysis of 16-Ketoestradiol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Ketoestradiol is an endogenous estrogen metabolite formed during the metabolic conversion of estrone.[1][2] As a member of the diverse family of estrogenic compounds, understanding its specific biological functions is crucial for a comprehensive view of estrogen signaling and metabolism. This technical guide provides an in-depth overview of the preliminary studies on this compound, focusing on its receptor binding, metabolic pathway, and in vivo activity. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.

Core Data Summary

Quantitative Data on this compound

The following table summarizes the key quantitative data available for this compound, primarily focusing on its interaction with estrogen receptors.

| Parameter | Value | Receptor Subtype | Species | Reference |

| IC₅₀ | 112.2 nM | ERα | Human | [2][3] |

| IC₅₀ | 50.1 nM | ERβ | Human | [2][3] |

| Relative Binding Affinity (RBA) vs. Estradiol | 1% | ERα | Human | [4] |

| Relative Binding Affinity (RBA) vs. Estradiol | 18% | ERβ | Human | [4] |

| Estrogenic Potency (Uterine Growth) | ~1/1000th of Estradiol | Not Specified | Not Specified | [1] |

Metabolic Pathway of this compound

This compound is a downstream metabolite in the complex cascade of estrogen metabolism. It is primarily formed from estrone through a series of enzymatic reactions. The pathway involves the hydroxylation of estrone at the 16α position to form 16α-hydroxyestrone, which is then converted to estriol or can be oxidized to 16-ketoestrone. 16-ketoestrone can then be reduced to this compound. Another route involves the formation of estriol and 16-epiestriol from estrone, which can then be oxidized at the C-16 hydroxyl group to yield this compound.[2][5]

Figure 1: Metabolic pathway showing the synthesis of this compound from Estrone.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This protocol is adapted from established methods for determining the binding affinity of compounds to estrogen receptors.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for binding to human estrogen receptors α (ERα) and β (ERβ).

Materials:

-

Recombinant human ERα and ERβ

-

[³H]-Estradiol (radioligand)

-

This compound

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation cocktail

-

Multi-well plates

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a multi-well plate, add a fixed concentration of the respective estrogen receptor subtype (ERα or ERβ).

-

Add a fixed concentration of [³H]-Estradiol to each well.

-

Add the different concentrations of this compound to the wells. Include control wells with no competitor and wells with a saturating concentration of unlabeled estradiol for determining total and non-specific binding, respectively.

-

Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to reach binding equilibrium.

-

Separate the receptor-bound from free radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.

-

Quantify the amount of bound [³H]-Estradiol in each well using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC₅₀ value from the resulting sigmoidal curve.

In Vivo Uterotrophic Assay (General Protocol)

The uterotrophic assay is a standard in vivo method to assess the estrogenic or anti-estrogenic activity of a compound by measuring its effect on uterine weight in immature or ovariectomized female rodents.

Objective: To evaluate the estrogenic activity of this compound by measuring its effect on uterine weight.

Animal Model: Immature or ovariectomized female rats or mice.

Procedure:

-

House animals in controlled conditions and acclimatize them before the experiment.

-

Prepare different dose groups of this compound, a vehicle control group, and a positive control group (e.g., 17β-estradiol).

-

Administer the test compound or controls to the animals daily for a set period (typically 3-7 days) via an appropriate route (e.g., subcutaneous injection or oral gavage).

-

At the end of the treatment period, euthanize the animals and carefully dissect the uteri, removing any adhering fat and connective tissue.

-

Record the wet weight of each uterus. The uteri may also be blotted to obtain a "blotted" weight, which is less influenced by luminal fluid.

-

Normalize the uterine weight to the animal's body weight.

-

Statistically compare the uterine weights of the this compound-treated groups to the vehicle control and positive control groups to determine its estrogenic effect.

Vaginal Cornification Assay (General Protocol)

This assay assesses the estrogenicity of a substance by observing its effect on the epithelial lining of the vagina in ovariectomized rodents.

Objective: To determine if this compound can induce vaginal cornification, an indicator of estrogenic activity.

Animal Model: Ovariectomized female rats or mice.

Procedure:

-

Following ovariectomy and a recovery period, confirm the absence of estrous cycling by daily vaginal smears.

-

Administer this compound daily for a specified duration. Include vehicle and positive control (estradiol) groups.

-

Collect vaginal smears daily by gentle lavage with a small volume of saline.

-

Place the collected cells on a microscope slide, allow to air dry, and stain (e.g., with methylene blue).

-

Examine the slides under a microscope to determine the predominant cell types: leukocytes, nucleated epithelial cells, or cornified epithelial cells.

-

A high proportion of cornified, anucleated epithelial cells is indicative of an estrogenic response.

Signaling and Functional Relationships

The biological effects of estrogens are primarily mediated through their binding to estrogen receptors α (ERα) and β (ERβ), which act as ligand-activated transcription factors. The differential binding affinity of this compound for ERβ over ERα suggests a potential for selective modulation of estrogen-responsive genes.

Figure 2: Logical relationship of this compound's receptor binding to its cellular and physiological effects.

The preferential binding to ERβ may lead to a distinct pattern of gene regulation compared to estradiol, which binds with high affinity to both receptors. The observed in vivo effect of increased vaginal epithelial thickness and stratification in mice upon intravaginal administration suggests a local estrogenic or potentially anti-estrogenic activity, depending on the experimental context.[2][3] Its characterization as a "short-acting" or "impeded" estrogen with weak uterotrophic effects aligns with its lower binding affinity for ERα, the predominant estrogen receptor in the uterus.[1]

Conclusion

The preliminary data on this compound characterize it as a weak, short-acting estrogen with a notable preference for ERβ. Its metabolic pathway is intertwined with that of other major estrogens, highlighting the complexity of estrogen homeostasis. The provided experimental protocols offer a starting point for further investigation into its specific biological roles. Future research should focus on elucidating the downstream signaling pathways activated by this compound, its full spectrum of gene regulatory effects in different tissues, and its potential contribution to physiological and pathological processes. A deeper understanding of this and other estrogen metabolites will be invaluable for the development of more targeted and safer endocrine therapies.

References

In Silico Modeling of 16-Ketoestradiol Receptor Interaction: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the computational methodologies used to model the interaction between 16-Ketoestradiol, an active metabolite of estrone, and its primary nuclear receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). While direct binding to the G-protein coupled estrogen receptor 1 (GPER1) is less characterized, its potential role is also considered. This document outlines detailed protocols for key in silico and experimental techniques, presents quantitative binding data, and visualizes the associated signaling pathways and computational workflows. The aim is to equip researchers and drug development professionals with the foundational knowledge required to computationally investigate the structure-function relationships of this compound and its receptor complexes, facilitating the rational design of novel therapeutics.

Introduction

This compound is an endogenous estrogenic metabolite formed from estrone[1]. Like other estrogens, its biological effects are primarily mediated through binding to and activation of specific receptors, leading to the modulation of gene expression and the initiation of rapid, non-genomic signaling cascades. The principal targets of this compound are the nuclear hormone receptors ERα and ERβ. The interaction of ligands with these receptors can lead to distinct physiological and pathological outcomes, making the understanding of their binding dynamics a critical area of research, particularly in fields such as oncology and endocrinology.

In silico modeling has emerged as a powerful tool to elucidate the molecular intricacies of ligand-receptor interactions at an atomic level. Techniques such as molecular docking and molecular dynamics (MD) simulations allow for the prediction of binding poses, the estimation of binding affinities, and the characterization of the dynamic behavior of the receptor-ligand complex. This guide details the application of these computational methods to the study of this compound, providing a framework for predictive modeling and analysis.

Quantitative Binding Affinity Data

The binding affinity of this compound to human estrogen receptors has been determined experimentally. The following table summarizes the available quantitative data.

| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Reference |

| This compound | Human ERα | Competitive Radiometric Binding | IC50 | 112.2 | [1] |

| This compound | Human ERβ | Competitive Radiometric Binding | IC50 | 50.1 | [1] |

Experimental and Computational Protocols

Experimental Protocol: Competitive Radiometric Receptor Binding Assay

This protocol provides a standardized method for determining the binding affinity of a test compound, such as this compound, to estrogen receptors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test ligand by measuring its ability to compete with a radiolabeled ligand for binding to ERα or ERβ.

Materials:

-

Rat uterine cytosol (as a source of ERα and ERβ)

-

[3H]-17β-estradiol (radiolabeled ligand)

-

Unlabeled 17β-estradiol (for standard curve)

-

Test ligand (this compound)

-

Assay Buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Hydroxylapatite (HAP) slurry

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Preparation of Reagents: Prepare assay buffer and stock solutions of the radiolabeled and unlabeled ligands. Perform serial dilutions of the test compound and unlabeled 17β-estradiol.

-

Assay Setup: In microcentrifuge tubes, combine the rat uterine cytosol (containing the estrogen receptors), a fixed concentration of [3H]-17β-estradiol, and varying concentrations of the unlabeled test compound or 17β-estradiol. Include tubes for total binding (only radiolabeled ligand) and non-specific binding (radiolabeled ligand plus a high concentration of unlabeled 17β-estradiol).

-

Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient period (e.g., 16-20 hours) to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Add HAP slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice with intermittent vortexing. Centrifuge the tubes to pellet the HAP with the bound radioligand.

-

Washing: Wash the HAP pellets with assay buffer to remove unbound radioligand. Repeat the centrifugation and washing steps.

-

Quantification: Add scintillation fluid to the HAP pellets, vortex, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value from this curve using non-linear regression analysis.

In Silico Protocol: Molecular Docking

This protocol outlines the steps for predicting the binding pose and estimating the binding affinity of this compound to the ligand-binding domain (LBD) of ERα and ERβ.

Objective: To predict the most favorable binding conformation of this compound within the active site of ERα and ERβ and to obtain a scoring value indicative of binding affinity.

Software:

-

Molecular modeling software (e.g., AutoDock Tools, Maestro, MOE)

-

Docking program (e.g., AutoDock Vina, Glide, GOLD)

-

Visualization software (e.g., PyMOL, VMD, Chimera)

Procedure:

-

Receptor Preparation:

-

Obtain the crystal structure of the target receptor (ERα or ERβ) from the Protein Data Bank (PDB). Choose a high-resolution structure complexed with a known ligand.

-

Remove water molecules, co-factors, and the original ligand from the PDB file.

-

Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

-

Assign partial charges to the receptor atoms (e.g., Kollman charges).

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database (e.g., PubChem) or build it using a molecular editor.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges to the ligand atoms (e.g., Gasteiger charges).

-

Define the rotatable bonds of the ligand.

-

-

Grid Box Generation:

-

Define the search space for the docking simulation by creating a grid box that encompasses the active site of the receptor. The center of the grid is typically placed at the geometric center of the co-crystallized ligand.

-

-

Docking Simulation:

-

Run the docking algorithm to explore different conformations and orientations of the ligand within the defined grid box.

-

The docking program will generate a set of possible binding poses ranked by a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Visualize the top-ranked binding poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the receptor's active site residues.

-

The docking score of the best pose provides a qualitative or semi-quantitative estimate of the binding affinity.

-

In Silico Protocol: Molecular Dynamics (MD) Simulation

This protocol describes how to perform an MD simulation to study the dynamic behavior and stability of the this compound-ER complex.

Objective: To assess the stability of the docked pose, analyze the flexibility of the complex, and calculate the binding free energy.

Software:

-

MD simulation package (e.g., GROMACS, AMBER, NAMD)

-

Force fields (e.g., AMBER, CHARMM for protein; GAFF for the ligand)

-

Analysis and visualization tools

Procedure:

-

System Preparation:

-

Use the best-ranked docked pose of the this compound-ER complex from the molecular docking step as the starting structure.

-

Generate the topology and parameter files for the protein and the ligand using the chosen force fields.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove steric clashes and unfavorable geometries.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble). Monitor temperature, pressure, and density to ensure the system is well-equilibrated.

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100-500 ns or longer) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand.

-

Analyze the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions of the protein.

-

Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over time.

-

-

Binding Free Energy Calculation (Optional):

-

Use methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the complex from the MD trajectory.

-

Signaling Pathways and Workflow Visualizations

In Silico Modeling Workflow

The following diagram illustrates a general workflow for the in silico modeling of the this compound-receptor interaction.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 16-Ketoestradiol in Urine Samples

Introduction

16-Ketoestradiol is an endogenous estrogen metabolite formed from the 16α-hydroxylation pathway of estrone and estradiol.[1][2] The accurate measurement of this compound and other estrogen metabolites in urine is crucial for understanding estrogen metabolism and its role in various physiological and pathological processes, including hormone-dependent cancers.[1][3] Urinary steroid profiling provides a non-invasive method to assess adrenal function and disorders of steroid metabolism.[4] This document provides detailed protocols for the quantification of this compound in human urine samples using two robust analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Methods for Quantification

The primary methods for the sensitive and specific quantification of this compound in urine are chromatography-based techniques coupled with mass spectrometry. These methods are preferred over immunoassays due to their higher specificity and ability to measure multiple analytes simultaneously.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of estrogen metabolites in biological matrices.[5] The method described here involves enzymatic hydrolysis of conjugated steroids, solid-phase extraction (SPE) for sample cleanup and concentration, followed by derivatization to enhance ionization efficiency and detection by LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and reliable technique for steroid analysis.[4] This method also requires enzymatic hydrolysis and extraction, followed by a crucial derivatization step to make the steroids volatile for gas chromatography. GC-MS provides excellent chromatographic resolution and is a well-established method for comprehensive steroid profiling.

Data Presentation

The following table summarizes the quantitative performance parameters for the described LC-MS/MS and GC-MS methods for this compound quantification in urine.

| Parameter | LC-MS/MS Method | GC-MS Method |

| Limit of Quantification (LOQ) | 0.2 ng / 2.5 mL urine sample[3] | 0.02 - 0.1 ng/mL[6] |

| Linearity (r²) | > 0.99[3] | > 0.995[6] |

| Accuracy (% Recovery) | 93 - 103%[3] | 91.4 - 108.5%[6] |

| Precision (% RSD) | 1 - 13% (concurrent), 8 - 16% (separate batches)[3] | 1.4 - 10.5%[6] |

| Sample Volume | 0.5 - 2.5 mL[3][7] | 2 mL[6] |

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol is based on a method for the simultaneous quantification of several estrogen metabolites, including this compound.[1][7]

1. Sample Collection and Storage:

-

Collect a 24-hour or overnight urine sample without preservatives.[4]

-

Record the total volume and store aliquots at -80°C until analysis.[8]

2. Sample Preparation:

- Enzymatic Hydrolysis:

- To 0.5 mL of urine, add an internal standard (e.g., a stable isotope-labeled this compound).

- Add β-glucuronidase/arylsulfatase in an acetate buffer (pH 5.2).

- Incubate at 37°C for at least 4 hours to deconjugate the steroids.[8]

- Solid-Phase Extraction (SPE):

- Condition an SPE cartridge (e.g., Oasis HLB) with methanol and water.

- Load the hydrolyzed urine sample onto the cartridge.

- Wash the cartridge with water to remove interferences.

- Elute the steroids with methanol.

- Derivatization:

- Evaporate the eluate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in a sodium bicarbonate buffer (pH 9.0).

- Add a dansyl chloride solution in acetone and incubate at 60°C for 5 minutes to form the dansylated derivatives.[1]

3. LC-MS/MS Analysis:

- Liquid Chromatography:

- Use a C18 reversed-phase column for separation.

- Employ a gradient elution with a mobile phase consisting of water and methanol/acetonitrile, both containing a small percentage of formic acid to improve ionization.[8]

- Mass Spectrometry:

- Operate the mass spectrometer in electrospray ionization (ESI) positive mode.

- Use Selected Reaction Monitoring (SRM) for quantitative analysis, monitoring specific precursor-to-product ion transitions for both the native this compound and its internal standard.

4. Data Analysis:

-

Construct a calibration curve using known concentrations of this compound standards.

-

Quantify the amount of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Quantification of this compound by GC-MS

This protocol is adapted from a method for profiling urinary estrogens.[6]

1. Sample Collection and Storage:

-

Follow the same procedure as for the LC-MS/MS protocol.

2. Sample Preparation:

- Enzymatic Hydrolysis:

- To 2 mL of urine, add an internal standard.

- Add β-glucuronidase/arylsulfatase in an acetate buffer (pH 5.2) and incubate at 55°C for 3 hours.[6]

- Extraction:

- Perform a liquid-liquid extraction with a suitable organic solvent like diethyl ether or ethyl acetate.

- Derivatization:

- Evaporate the organic extract to dryness.

- Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or a mixture of MSTFA/NH4I/dithioerythritol to form trimethylsilyl (TMS) derivatives.[9]

- Incubate at 60-70°C for 30-60 minutes.[9]

3. GC-MS Analysis:

- Gas Chromatography:

- Use a capillary column suitable for steroid analysis (e.g., DB-5ms).